
5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate typically involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Amino-2,4-di-tert-butylphenyl methyl carbonate serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo various chemical transformations due to its functional groups, making it valuable in organic synthesis.
Biology
Research indicates that this compound significantly influences cellular processes by interacting with enzymes and proteins involved in oxidative stress responses. Notably, it has been shown to affect superoxide dismutase and catalase activities, which are vital for cellular defense mechanisms against oxidative damage.
Table 1: Biological Effects Observed
Biological Activity | Description |
---|---|
Enzyme Interaction | Modulates activity of superoxide dismutase and catalase |
Cell Signaling | Influences pathways critical for cellular homeostasis |
Inflammation Reduction | Reduces inflammatory markers in animal studies |
Medicine
In medicinal chemistry, this compound is primarily recognized for its role as an intermediate in synthesizing ivacaftor. This drug is essential for treating cystic fibrosis by improving the function of the CFTR protein.
Case Study: Synthesis of Ivacaftor
The synthesis involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base like triethylamine. This method ensures high yield and purity of the final product.
Industry
In industrial applications, this compound is utilized in producing various chemical products. Its ability to act as a protecting group for carboxylic acids during organic synthesis enhances its utility in creating diverse chemical derivatives.
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary with dosage levels:
Table 2: Dosage Effects Observed in Animal Models
Dosage Level | Biological Effect |
---|---|
Low | Enhanced antioxidant activity |
Moderate | Reduced inflammation |
High | Potential adverse effects |
At low doses, the compound exhibits beneficial effects such as enhanced antioxidant activity; however, higher doses may lead to adverse outcomes, necessitating careful dosage regulation.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. For instance, in the synthesis of ivacaftor, the compound undergoes condensation reactions to form the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific pharmaceutical being synthesized.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1182822-31-6
- Molecular Formula: C₁₆H₂₅NO₃
- Molecular Weight : 279.37 g/mol
- Synonyms: 2,4-Di-tert-butyl-5-aminophenyl methyl carbonate; 5-Amino-2,4-bis(2-methyl-2-propanyl)phenyl methyl carbonate .
Physical and Chemical Properties :
Structural Analogues
Key Observations :
- Functional Group Impact: The methyl carbonate group in the target compound enhances hydrolytic stability compared to the free phenol (5-Amino-2,4-di-tert-butylphenol), which may exhibit higher reactivity due to the -OH group .
Physical-Chemical Properties
Key Observations :
- The methyl carbonate group likely lowers polarity compared to the phenol analogue, affecting solubility in organic solvents .
Key Observations :
- Both the target compound and 5-amino-2-methyloxazole-4-carboxylate require stringent PPE and ventilation, but the latter demands refrigeration, indicating higher volatility or instability .
Commercial Availability
Compound | Number of Suppliers | Price (1g) |
---|---|---|
This compound | 10 | €156.00 |
5-Amino-2,4-di-tert-butylphenol-d9 | 4 | Not reported |
Key Observations :
- The target compound is more widely available (10 suppliers) than its deuterated analogue, reflecting broader industrial demand .
Biological Activity
5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS Number: 1182822-31-6) is a chemical compound recognized for its significant biological activity. This compound plays a crucial role in various biochemical processes, particularly in the synthesis of pharmaceuticals such as ivacaftor, a drug used for treating cystic fibrosis. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.
This compound exhibits several biochemical properties that facilitate its interaction with enzymes and proteins:
- Molecular Formula : C16H23N O4
- Boiling Point : 372°C
- Density : 1.038 g/cm³
This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing cellular metabolism and signaling pathways.
The mechanism of action of this compound involves several key interactions at the molecular level:
- Binding Interactions : The compound can bind to specific biomolecules through hydrogen bonding and hydrophobic interactions. This binding can either inhibit or activate enzyme activity, depending on the context.
- Modulation of Cellular Processes : It influences gene expression and cellular metabolism by modulating cell signaling pathways. For instance, it has been shown to enhance antioxidant activity and reduce inflammation at lower doses in animal models .
Mechanism | Description |
---|---|
Enzyme Interaction | Binds to enzymes like superoxide dismutase and catalase |
Gene Expression | Modulates expression of genes related to ion channels |
Cellular Metabolism | Influences metabolic pathways and reduces oxidative stress |
Cellular Effects
Research indicates that this compound significantly affects various cell types:
- Cell Signaling : The compound modulates signaling pathways that are critical for maintaining cellular homeostasis.
- Inflammation Reduction : In animal studies, it has been noted to reduce markers of inflammation, suggesting potential therapeutic applications.
Dosage Effects in Animal Models
The biological effects of this compound vary with dosage:
- Low Doses : Beneficial effects such as enhanced antioxidant activity.
- High Doses : Potential adverse effects may arise; thus, careful dosage regulation is essential.
Table 2: Dosage Effects Observed in Animal Models
Dosage Level | Biological Effect |
---|---|
Low | Enhanced antioxidant activity |
Moderate | Reduced inflammation |
High | Potential adverse effects |
Transport and Distribution
The transport and distribution within cells are facilitated by specific transporters and binding proteins. Understanding these mechanisms is vital for optimizing the therapeutic use of the compound in clinical settings.
Applications in Scientific Research
This compound has diverse applications across various fields:
- Pharmaceutical Synthesis : Used as an intermediate in the synthesis of ivacaftor.
- Biological Studies : Investigated for its potential biological activities and interactions with biomolecules.
- Industrial Uses : Employed in producing various chemical products.
Case Studies
Recent studies have highlighted the role of this compound in enhancing the function of the CFTR protein through its involvement in ivacaftor synthesis. For example:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-amino-2,4-di-tert-butylphenyl methyl carbonate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization should focus on controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 phenol-to-chloroformate ratio to ensure complete conversion). Purity can be improved via column chromatography using ethyl acetate/hexane gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per supplier specifications) .
- NMR (¹H and ¹³C) to confirm the presence of tert-butyl groups (δ 1.3–1.5 ppm for C(CH₃)₃) and the methyl carbonate moiety (δ 3.8–4.0 ppm for OCOOCH₃) .
- Mass spectrometry (ESI-MS) to verify molecular weight (calculated for C₁₇H₂₅NO₃: 291.18 g/mol) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbonate ester. Stability tests via periodic HPLC analysis are recommended. Avoid exposure to moisture or acidic/basic conditions, which can degrade the compound into phenolic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR)?
- Methodological Answer : Contradictions may arise from residual solvents, degradation products, or stereochemical impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify coupling patterns.
- Spiking experiments with synthesized impurities (e.g., free phenol derivative) to confirm degradation pathways .
- Thermogravimetric analysis (TGA) to detect solvent residues or hygroscopicity .
Q. What mechanistic insights exist for the reactivity of the methyl carbonate group in nucleophilic environments?
- Methodological Answer : The carbonate group undergoes nucleophilic attack at the carbonyl carbon, with tert-butyl groups providing steric hindrance that slows hydrolysis. Kinetic studies (e.g., pH-dependent degradation rates) can elucidate reaction mechanisms. Computational modeling (DFT) may predict transition states and activation energies .
Q. How can researchers assess the environmental impact of laboratory-scale waste containing this compound?
- Methodological Answer : Follow EPA guidelines for phenolic derivatives:
- Waste segregation : Separate aqueous and organic phases to avoid exothermic reactions.
- Detoxification : Treat with alkaline hydrolysis (1M NaOH, 60°C for 24 hours) to cleave the carbonate group into non-toxic byproducts.
- Validation : Confirm detoxification via LC-MS and toxicity assays (e.g., Daphnia magna bioassays) .
Q. Data-Driven Challenges
Q. What strategies are effective for reconciling discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Experimental LogP (octanol/water partition coefficient) can deviate due to impurities or ionization effects. Use shake-flask methods with UV detection for empirical measurement. Compare results with computational tools (e.g., ACD/Labs or ChemAxon) and adjust for steric effects from tert-butyl groups .
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in tracking metabolic or degradation pathways?
Properties
IUPAC Name |
(5-amino-2,4-ditert-butylphenyl) methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQZDZEKFZZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677363 | |
Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182822-31-6 | |
Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182822316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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